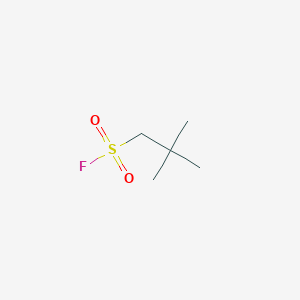

2,2-Dimethylpropane-1-sulfonyl fluoride

Description

Significance of Sulfonyl Fluorides in Organic Synthesis and Chemical Biology

Sulfonyl fluorides have emerged as indispensable tools in both organic synthesis and chemical biology. Their growing importance stems from a unique balance of stability and reactivity. researchgate.netrsc.org In organic synthesis, they serve as versatile building blocks and precursors for a variety of sulfur-containing compounds, including sulfonamides and sulfonate esters. rhhz.net The development of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) click chemistry, a concept introduced by Sharpless and coworkers, has further solidified their role, providing a reliable method for creating molecular connections. sigmaaldrich.comsigmaaldrich.com

In the realm of chemical biology, sulfonyl fluorides are recognized as privileged "warheads" for covalent inhibitors and chemical probes. rsc.orgrsc.org They can selectively form covalent bonds with specific amino acid residues (such as serine, tyrosine, and lysine) in proteins, enabling the study of enzyme function and the development of targeted therapeutics. nih.govnih.gov This targeted reactivity, coupled with their stability in aqueous environments, makes them highly valuable for probing biological systems. nih.gov

Unique Characteristics of Alkyl Sulfonyl Fluoride Systems

Alkyl sulfonyl fluorides, as a subset of sulfonyl fluorides, possess a distinct set of characteristics that govern their chemical behavior. The S-F bond in these compounds is notably strong and resistant to hydrolysis and thermolysis, rendering them more stable than their sulfonyl chloride counterparts. nih.gov This stability allows for their use under a wide range of reaction conditions.

Despite their general stability, the sulfur atom in the sulfonyl fluoride group is highly electrophilic, making it susceptible to nucleophilic attack under specific conditions. This "tunable" reactivity is a key feature of SuFEx chemistry. nih.gov Furthermore, the presence of the sulfonyl group can acidify the α-protons, enabling their participation in C-C bond-forming reactions. chemrxiv.org Alkyl sulfonyl fluorides have been shown to exhibit ambiphilic reactivity, where the sulfonyl fluoride group acts as both an acidifying group and an internal oxidant in certain catalytic cycles. chemrxiv.orgchemrxiv.org

Scope and Research Trajectories Pertaining to 2,2-Dimethylpropane-1-sulfonyl Fluoride

While the broader class of alkyl sulfonyl fluorides has been the subject of extensive research, this compound, also known as neopentylsulfonyl fluoride, remains a less-explored member of this family. Much of the understanding of its chemical behavior is extrapolated from studies on other alkyl sulfonyl fluorides. Current research trajectories suggest a focus on several key areas:

Synthesis: Developing efficient and scalable synthetic routes to this compound is a primary objective. General methods for preparing alkyl sulfonyl fluorides, such as the fluorination of corresponding sulfonyl chlorides or the direct introduction of the sulfonyl fluoride moiety, are applicable. rhhz.netresearchgate.net However, specific optimization for the neopentyl substrate is an area for further investigation.

Reactivity Profiling: A thorough investigation of the reactivity of this compound in SuFEx and other reactions is needed. The sterically hindered neopentyl group is expected to influence its reaction kinetics and substrate scope compared to less bulky alkyl sulfonyl fluorides.

Applications as a Chemical Probe: Given the established role of sulfonyl fluorides in chemical biology, exploring the potential of this compound as a covalent probe is a logical next step. Its unique steric profile could lead to novel selectivity for protein targets.

Table 1: Physicochemical Properties of this compound (Neopentylsulfonyl Fluoride)

| Property | Value |

| Molecular Formula | C₅H₁₁FO₂S |

| Molecular Weight | 154.20 g/mol |

| IUPAC Name | This compound |

| CAS Number | 754-33-6 |

| Appearance | Expected to be a colorless liquid |

| Boiling Point | Not experimentally determined |

| Density | Not experimentally determined |

Note: Some physical properties have not been experimentally determined and are based on the expected properties of similar alkyl sulfonyl fluorides.

Table 2: Comparison of Related Sulfonyl Fluorides

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature |

| This compound | C₅H₁₁FO₂S | 154.20 | Neopentyl group |

| 2-Methylpropane-1-sulfonyl fluoride | C₄H₉FO₂S | 140.18 | Isobutyl group |

| 3-Amino-2,2-dimethylpropane-1-sulfonyl fluoride | C₅H₁₂FNO₂S | 169.22 | Amino-substituted neopentyl group |

| 3,3,3-Trifluoro-2,2-dimethylpropane-1-sulfonyl fluoride | C₅H₈F₄O₂S | 208.17 | Trifluoromethyl-substituted neopentyl group |

Structure

3D Structure

Properties

Molecular Formula |

C5H11FO2S |

|---|---|

Molecular Weight |

154.21 g/mol |

IUPAC Name |

2,2-dimethylpropane-1-sulfonyl fluoride |

InChI |

InChI=1S/C5H11FO2S/c1-5(2,3)4-9(6,7)8/h4H2,1-3H3 |

InChI Key |

OZEUTWVXXODYTJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CS(=O)(=O)F |

Origin of Product |

United States |

Synthetic Methodologies for 2,2 Dimethylpropane 1 Sulfonyl Fluoride

Strategies Involving Sulfur(VI) Precursors

A predominant approach for synthesizing alkyl sulfonyl fluorides, including 2,2-dimethylpropane-1-sulfonyl fluoride (B91410), involves starting with precursors where the sulfur atom is already in the +6 oxidation state. These methods typically involve the conversion of more common sulfur(VI) functionalities into the desired sulfonyl fluoride group.

The most conventional method for preparing sulfonyl fluorides is through the nucleophilic substitution of a chloride atom in the corresponding sulfonyl chloride. rhhz.net This halogen exchange reaction is typically accomplished using a suitable fluoride source. rhhz.net A simple and effective procedure involves treating the sulfonyl chloride with potassium fluoride in a biphasic mixture of water and acetone, which has been shown to be effective for a wide range of substrates. nih.govorganic-chemistry.org This method is advantageous due to its mild conditions and high yields. organic-chemistry.org

Historically, the reaction was performed by boiling sulfonyl chlorides with an aqueous solution of potassium fluoride. rhhz.net More advanced methods employ phase-transfer catalysts, such as 18-crown-6 (B118740) ether with potassium fluoride in acetonitrile, to facilitate the exchange under milder, room-temperature conditions. rhhz.netmdpi.com Potassium bifluoride (KHF₂) is another commonly used and inexpensive fluoride source for this transformation. nih.gov

Table 1: Examples of Halogen Exchange from Sulfonyl Chlorides to Sulfonyl Fluorides

| Starting Sulfonyl Chloride | Fluorinating Agent | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzenesulfonyl chloride | KF/18-crown-6 | Acetonitrile | Room Temp | Excellent | mdpi.com |

| Various Sulfonyl Chlorides | KF | Water/Acetone | Not specified | 84-100 | nih.gov |

| Arenesulfonyl Chloride | KHF₂ | Not specified | Not specified | Not specified | nih.gov |

Alkyl sulfonamides serve as stable and accessible precursors for the synthesis of sulfonyl fluorides. A notable method involves a one-pot reaction where the sulfonamide is first activated and converted into a sulfonyl chloride intermediate in situ. mdpi.comresearchgate.net This is followed by a halogen exchange to yield the sulfonyl fluoride. mdpi.comresearchgate.net

One such protocol utilizes a pyrylium (B1242799) salt (Pyry-BF₄) to activate the amino group of the sulfonamide, in the presence of magnesium chloride (MgCl₂) to form the sulfonyl chloride. mdpi.comresearchgate.net Subsequent addition of potassium fluoride (KF) to the same reaction mixture facilitates the conversion to the final sulfonyl fluoride product. mdpi.comresearchgate.net This method is valued for its mild conditions and high chemoselectivity, making it suitable for complex molecules. researchgate.net

Table 2: Synthesis of Sulfonyl Fluorides from Sulfonamides

| Substrate | Reagents | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aryl and Alkylsulfonamides | Pyry-BF₄, MgCl₂, KF | MeCN | 60 °C | Moderate to Very Good | mdpi.comresearchgate.net |

Alkyl sulfonic acids and their corresponding salts are stable and readily available compounds that can be converted into sulfonyl fluorides. nih.govresearchgate.net These transformations can be achieved through either two-step, one-pot procedures or direct deoxyfluorination. nih.govresearchgate.net

In the one-pot, two-step approach, the sulfonic acid is first converted to an intermediate sulfonyl chloride. nih.govresearchgate.net Reagents like cyanuric chloride can be used for this chlorination step, which is then followed by the addition of a fluoride source such as potassium bifluoride (KHF₂) to complete the conversion. mdpi.comnih.gov Another system employs trichloroacetonitrile (B146778) and triphenylphosphine (B44618) to generate the sulfonyl chloride in situ, which is then treated with tetrabutylammonium (B224687) fluoride (TBAF)·(t-BuOH)₄. ccspublishing.org.cn

Direct deoxyfluorination offers a more streamlined approach by converting sulfonic acids or their salts to sulfonyl fluorides in a single step. nih.govresearchgate.net One strategy uses thionyl fluoride (SOF₂) to convert sulfonic acid sodium salts into sulfonyl fluorides in high yields. nih.govresearchgate.netrsc.org An alternative method employs deoxyfluorinating agents like Xtalfluor-E®, which allows for the conversion of both sulfonic acids and their salts under mild conditions. nih.govresearchgate.netrsc.org

Table 3: Conversion of Sulfonic Acids and Salts to Sulfonyl Fluorides

| Precursor | Method | Reagents | Yield (%) | Reference |

|---|---|---|---|---|

| Sulfonic Acid Sodium Salts | Direct Deoxyfluorination | Thionyl Fluoride | 90-99 | nih.govresearchgate.netrsc.org |

| Aryl and Alkyl Sulfonic Acids/Salts | Direct Deoxyfluorination | Xtalfluor-E® | 41-94 | nih.govresearchgate.netrsc.org |

| Sulfonic Acids/Sulfonates | One-pot, Two-step | Cyanuric Chloride, KHF₂ | Moderate to Good | mdpi.comnih.gov |

Alkyl thiols are versatile starting materials for the synthesis of sulfonyl fluorides. The general strategy involves a two-step process: oxidation of the thiol to a sulfonyl chloride, followed by a halide exchange reaction. nih.gov A convenient method for the initial oxidation uses aqueous sodium hypochlorite (B82951) at low temperatures, which avoids the use of hazardous chlorine gas. rhhz.netnih.gov The resulting sulfonyl chloride is then converted to the sulfonyl fluoride using a fluoride source like KHF₂. mdpi.com

More recently, electrochemical methods have been developed for the oxidative coupling of thiols and potassium fluoride. acs.org This approach is environmentally benign as it avoids the need for chemical oxidants and proceeds under mild conditions, showing a broad substrate scope that includes alkyl thiols. acs.org This process is believed to proceed through radical intermediates. mdpi.com

While direct synthesis from sulfones is less common, the transformation of thiols and their corresponding disulfides represents a robust pathway to alkyl sulfonyl fluorides.

Table 4: Synthesis of Sulfonyl Fluorides from Thiols

| Precursor | Method | Reagents/Conditions | Key Feature | Reference |

|---|---|---|---|---|

| Heteroaromatic Thiols | Oxidation & Fluorination | aq. NaOCl, then KHF₂ | Avoids Cl₂ gas | mdpi.comnih.gov |

| Alkyl, Aryl Thiols/Disulfides | Electrochemical Oxidation | KF, undivided cell | Environmentally benign | acs.org |

Radical-Mediated Synthetic Approaches to Alkyl Sulfonyl Fluorides

Radical chemistry has emerged as a powerful tool for the synthesis of sulfonyl fluorides, offering alternative pathways that are often complementary to traditional methods. rsc.org These approaches typically involve the generation of a fluorosulfonyl radical (FSO₂•) or an alkyl radical that subsequently reacts to form the sulfonyl fluoride.

Direct fluorosulfonylation methods are highly desirable as they can introduce the sulfonyl fluoride group in a single, efficient step. rsc.org Recent advancements have focused on the generation and application of the highly reactive fluorosulfonyl radical. rsc.orgnih.gov

Photoredox catalysis has enabled the synthesis of alkyl sulfonyl fluorides from readily available alkyl bromides and alcohols. organic-chemistry.orgorganic-chemistry.org This process involves a halogen atom transfer (XAT) to generate an alkyl radical, which is then trapped by a sulfur dioxide surrogate, followed by fluorination. organic-chemistry.orgorganic-chemistry.org

Another innovative approach is the radical hydro-fluorosulfonylation of unactivated alkenes. nih.gov This method uses a redox-active radical precursor to generate the fluorosulfonyl radical, which adds to the alkene, providing a direct route to aliphatic sulfonyl fluorides. nih.gov This strategy has been successfully applied to the late-stage modification of complex molecules like natural products and peptides. nih.gov The development of radical fluorosulfonylation of alkenes using FSO₂ radicals generated under photoredox conditions provides a general route to various sulfonyl fluorides. nih.govthieme-connect.de

Table 5: Radical-Mediated Synthesis of Alkyl Sulfonyl Fluorides

| Precursor | Method | Key Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Alkyl Bromides/Alcohols | Photoredox Catalysis | XAT, SO₂ capture, Fluorination | Alkyl Sulfonyl Fluorides | organic-chemistry.orgorganic-chemistry.org |

| Unactivated Alkenes | Radical Hydro-fluorosulfonylation | Redox-active radical precursor | Aliphatic Sulfonyl Fluorides | nih.gov |

| Alkenes | Radical Fluorosulfonylation | FSO₂ radical, Photoredox | Alkenyl Sulfonyl Fluorides | nih.gov |

Fluorosulfonyl Radical Generation and Utilization

The direct fluorosulfonylation of substrates using a fluorosulfonyl radical (FSO₂•) has emerged as a concise and powerful strategy for synthesizing sulfonyl fluorides. rsc.org This approach circumvents multi-step sequences and offers a direct route to the desired products. The generation of the highly reactive FSO₂• radical is a key step, and various precursors have been developed for this purpose.

Historically, the gaseous and challenging-to-handle sulfuryl chlorofluoride (FSO₂Cl) was used as a precursor. researchgate.netechemi.com Under photoredox or electrochemical conditions, FSO₂Cl can be induced to release the FSO₂• radical, which can then engage with substrates like alkenes. echemi.comthieme-connect.de For instance, the photoredox-catalyzed reaction of alkenes with FSO₂Cl provides a general method for synthesizing alkenyl sulfonyl fluorides. thieme-connect.de

More recently, solid-state, bench-stable reagents have been developed to improve the safety and handling of fluorosulfonyl radical generation. One notable class of reagents is 1-fluorosulfonyl 2-aryl benzoimidazolium (FABI) salts. researchgate.netechemi.com These compounds serve as effective, redox-active precursors that can generate the FSO₂• radical under visible-light photoredox conditions. nih.gov The use of FABI reagents has expanded the scope of radical fluorosulfonylation to include substrates that were previously challenging with FSO₂Cl, such as electron-rich alkenes. echemi.comnih.gov This methodology allows for the radical hydro-fluorosulfonylation of alkenes, providing a direct route to alkyl sulfonyl fluorides. researchgate.net

| Radical Precursor | Generation Method | Substrate Type | Product Type | Reference |

| Sulfuryl chlorofluoride (FSO₂Cl) | Photoredox, Electrochemical | Alkenes, Alkynes | Alkenyl, β-chloroalkenyl Sulfonyl Fluorides | echemi.comthieme-connect.de |

| 1-fluorosulfonyl 2-aryl benzoimidazolium (FABI) salts | Photoredox | Alkenes | Alkenyl, β-alkoxy Sulfonyl Fluorides | researchgate.netechemi.comnih.gov |

Catalytic Syntheses of 2,2-Dimethylpropane-1-sulfonyl Fluoride

Catalytic methods have become central to modern organic synthesis, offering efficient and selective pathways to complex molecules. Several catalytic strategies, including photoredox, transition-metal, and organocatalysis, have been successfully applied to the synthesis of alkyl sulfonyl fluorides. sigmaaldrich.com

Visible-light photoredox catalysis has revolutionized the synthesis of alkyl sulfonyl fluorides by enabling the use of readily available starting materials under mild conditions. nih.gov This strategy typically involves the generation of an alkyl radical from a suitable precursor, which is then trapped by a sulfur dioxide (SO₂) source, followed by fluorination.

One prominent approach utilizes alkyl organoboron compounds, such as organotrifluoroborates and boronic acid pinacol (B44631) esters, which are common building blocks in medicinal chemistry. nih.gov In this method, an acridinium-based organic photocatalyst absorbs visible light and oxidizes the organoboron substrate to generate an alkyl radical. This radical is then captured by a SO₂ surrogate, like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO), to form a sulfinate intermediate. Subsequent trapping by an electrophilic fluorine source, such as Selectfluor, yields the final alkyl sulfonyl fluoride. nih.gov This method is compatible with a wide range of functional groups and can be used to synthesize primary, secondary, and tertiary alkyl sulfonyl fluorides. nih.gov

Another photoredox-catalyzed strategy involves the use of alkyl bromides or alcohols. organic-chemistry.org Through a halogen atom transfer (XAT) process, an alkyl radical is generated and subsequently undergoes SO₂ capture and fluorination to afford the alkyl sulfonyl fluoride. organic-chemistry.org This method has proven to be scalable, demonstrating its practical utility. organic-chemistry.org

| Alkyl Precursor | SO₂ Source | Fluorine Source | Photocatalyst Type | Reference |

| Alkyl Organotrifluoroborates | DABSO | Selectfluor | Acridinium | nih.gov |

| Alkyl Bromides/Alcohols | SO₂ | N/A | Iridium-based | organic-chemistry.org |

| Alkenes | FABI Reagent | FABI Reagent | Ruthenium/Iridium | nih.gov |

Transition-metal catalysis offers powerful tools for constructing the C-S bond necessary for alkyl sulfonyl fluorides. sigmaaldrich.comnih.gov Palladium and copper are among the most commonly used metals for these transformations. nih.gov

Palladium-catalyzed reactions have been developed for the fluorosulfonylation of various substrates. For example, a one-pot reaction of aryl iodides with DABSO (as the SO₂ source) and Selectfluor (as the fluorine source) catalyzed by a palladium complex yields aryl sulfonyl fluorides. organic-chemistry.org While this specific example targets aryl derivatives, palladium catalysis is known for its versatility in C(sp³)-heteroatom bond formation, suggesting potential applicability to alkyl precursors. More recently, palladium(II) catalysis has been used to achieve the stereoselective cyclopropanation of unactivated alkenes using alkyl sulfonyl fluorides as ambiphilic reagents, highlighting the utility of these compounds in C-C bond formation. chemrxiv.org

Copper-catalyzed reactions are also prevalent. A general and practical method involves the fluorosulfonylation of arenediazonium salts using DABSO and potassium bifluoride (KHF₂). organic-chemistry.org Although focused on aryl compounds, Sandmeyer-type reactions can sometimes be extended to alkyl precursors under modified conditions.

Metal-free synthetic routes, employing organocatalysis or strong base activation, provide an alternative to transition-metal-based methods. sigmaaldrich.com An organophotocatalytic approach for the fluorosulfonylation of diaryliodonium salts has been reported, using an organic dye as the photocatalyst, DABSO as the SO₂ source, and KHF₂ as the fluorine source. researchgate.netrsc.org This radical-based method demonstrates the potential of organocatalysis in synthesizing sulfonyl fluorides without the need for metals. researchgate.net

In some cases, strong, non-nucleophilic organosuperbases can be used to activate substrates for SuFEx reactions. The combination of the organosuperbase 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) with silylating agents can activate sulfonyl fluorides for reaction with nucleophiles. While this applies to the reactions of sulfonyl fluorides, the principles of organobase activation could potentially be applied to their synthesis, for example, by deprotonating a suitable precursor to facilitate C-S bond formation.

Electrochemical and Mechanochemical Methods

Electrochemical synthesis has emerged as a green and mild alternative for preparing sulfonyl fluorides, avoiding the need for chemical oxidants or catalysts. nih.govthieme.de This method typically involves the anodic oxidation of sulfur-containing starting materials in the presence of a safe and inexpensive fluoride source.

A prominent electrochemical approach uses widely available thiols or disulfides as starting materials and potassium fluoride (KF) as the fluoride source. nih.gov The reaction proceeds under mild conditions and demonstrates a broad substrate scope, accommodating various alkyl, benzyl, and aryl thiols. nih.gov The mechanism is believed to involve radical intermediates. nih.gov Another effective electrochemical protocol utilizes sulfonyl hydrazides as precursors and triethylamine (B128534) trihydrofluoride (Et₃N·3HF) as the fluoride source. researchgate.netbohrium.com This method also proceeds under constant current and has been shown to be effective for a range of sulfonyl hydrazides, with tetra-n-butylammonium iodide (n-Bu₄NI) acting as both an electrolyte and a redox catalyst to generate the necessary sulfonyl radical species. bohrium.com

| Starting Material | Fluoride Source | Key Features | Reference |

| Thiols or Disulfides | Potassium Fluoride (KF) | Oxidant- and catalyst-free, mild conditions | nih.govthieme.de |

| Sulfonyl Hydrazides | Et₃N·3HF | Redox catalyst (n-Bu₄NI) used, constant current | bohrium.com |

| Aryl/Alkyl Sulfinic Salts | Et₃N·3HF | Oxidant-free, tandem Pd-catalyzed C-S coupling possible | researchgate.net |

Mechanochemical Routes to Sulfur(VI) Fluorides

Mechanochemistry, the use of mechanical force to induce chemical reactions, presents a sustainable and efficient alternative to traditional solvent-based synthesis. researchgate.net This approach is particularly advantageous for the synthesis of sulfur(VI) fluorides, offering benefits such as solvent-free conditions, reduced reaction times, and often simplified purification procedures. acs.orgacs.org

A significant mechanochemical method for preparing sulfonyl fluorides involves an imidazole-to-fluorine exchange reaction conducted in a mixer mill. acs.org This procedure utilizes stable and readily available sulfur(VI) 2-methylimidazoles as precursors. The transformation is achieved under solvent-free conditions using potassium bifluoride (KHF₂) as an inexpensive and safe fluorine source, with acetic acid (AcOH) as an additive. acs.org

The general procedure involves charging a milling jar, typically made of polytetrafluoroethylene (PTFE), with the starting sulfonyl 2-methylimidazole, potassium bifluoride, and acetic acid. youtube.com A milling ball, for instance, one made of yttrium-stabilized zirconia, is added to the jar. youtube.com The mixture is then milled for a set duration and frequency, for example, 90 minutes at 25 Hz. youtube.com This mechanical action provides the energy required to drive the substitution of the imidazole (B134444) group with fluoride, yielding the corresponding sulfonyl fluoride.

One of the notable advantages of this mechanochemical protocol is the simplified workup. acs.org After the milling process is complete, the crude product can be purified by a straightforward silica (B1680970) plug filtration, which is a more environmentally benign method compared to extensive chromatography often required in solution-phase synthesis. acs.orgyoutube.com Researchers have noted that cooling the milling jar in an ice bath before opening can be crucial for improving reaction yields, as many sulfonyl fluorides are characterized by high volatility. youtube.com

This methodology has been successfully applied to a wide array of sulfonyl 2-methylimidazoles, demonstrating its versatility in producing both aryl and alkyl sulfonyl fluorides in moderate to good yields. acs.org

Table 1: Examples of Sulfonyl Fluorides Synthesized via Mechanochemical Imidazole-to-Fluorine Exchange

| Entry | Starting Material (Sulfonyl Imidazole) | Product (Sulfonyl Fluoride) | Yield (%) |

| 1 | Phenylsulfonyl-2-methylimidazole | Phenylsulfonyl fluoride | 85 |

| 2 | 4-Tolylsulfonyl-2-methylimidazole | 4-Tolylsulfonyl fluoride | 91 |

| 3 | 4-Chlorophenylsulfonyl-2-methylimidazole | 4-Chlorophenylsulfonyl fluoride | 88 |

| 4 | 2-Naphthylsulfonyl-2-methylimidazole | 2-Naphthylsulfonyl fluoride | 84 |

| 5 | Benzylsulfonyl-2-methylimidazole | Benzylsulfonyl fluoride | 75 |

This table presents a selection of representative yields for various sulfonyl fluorides as reported in the scientific literature for this mechanochemical method. The synthesis of this compound has not been explicitly detailed, but the successful synthesis of other alkyl sulfonyl fluorides, such as benzylsulfonyl fluoride, indicates the potential applicability of this method.

Reactivity and Transformational Chemistry of 2,2 Dimethylpropane 1 Sulfonyl Fluoride

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Click Chemistry

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful click chemistry platform, prized for its reliability and the formation of robust covalent linkages. nih.govsigmaaldrich.com Aliphatic sulfonyl fluorides like 2,2-dimethylpropane-1-sulfonyl fluoride are excellent reagents for SuFEx due to their moderate reactivity, which allows them to tolerate a wide range of functional groups and reaction conditions. enamine.net The core of SuFEx chemistry lies in the nucleophilic displacement of the fluoride ion from the sulfur(VI) center, a process that is typically catalyzed and proceeds with high efficiency. nih.govnih.gov

Nucleophilic Displacement with Oxygen-Nucleophiles (e.g., Alcohols, Silyl (B83357) Ethers)

The reaction of sulfonyl fluorides with oxygen-based nucleophiles, such as alcohols and their silyl ether derivatives, is a cornerstone of SuFEx chemistry for constructing sulfonate esters (S-O bonds). nih.gov While direct reactions with alcohols can be challenging, the use of silyl ethers, particularly aryl silyl ethers, provides a highly efficient pathway. nih.govnih.gov The reaction is driven by the formation of a strong silicon-fluoride bond, which acts as a thermodynamic sink. nih.gov

In a typical transformation, the sulfonyl fluoride is treated with a silyl ether in the presence of a suitable catalyst. The reactivity of the silyl ether can be influenced by the steric bulk of the silicon protecting group; for instance, trimethylsilyl (B98337) ethers are known to react more rapidly than the bulkier tert-butyldimethylsilyl ethers. nih.gov

Table 1: Representative SuFEx Reactions of Aliphatic Sulfonyl Fluorides with Oxygen Nucleophiles

| Sulfonyl Fluoride | Nucleophile | Catalyst (mol%) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aromatic SF | Primary Alkyl Alcohol | BTMG (20%) | Alkyl Sulfonate | High | nih.gov |

| 8-Quinoline-SF | 3-(Me2N)C6H4OTBDMS | BTMG (20%) | Aryl Sulfonate | >95% | nih.gov |

| Fluorosulfate (B1228806) | Aryl Silyl Ether | DBU (10-30%) | Diaryl Sulfate | >90% | nih.gov |

Note: This table presents data for general aliphatic and aromatic sulfonyl fluorides to illustrate the typical conditions and outcomes of SuFEx reactions with oxygen nucleophiles, as specific data for this compound was not available in the searched literature.

Nucleophilic Displacement with Nitrogen-Nucleophiles (e.g., Amines)

The formation of sulfonamides (S-N bonds) via the reaction of sulfonyl fluorides with nitrogen nucleophiles is another critical application of SuFEx chemistry. nih.gov This transformation is of significant interest in medicinal chemistry and materials science. Both primary and secondary amines can act as effective nucleophiles, displacing the fluoride to yield the corresponding sulfonamides. nih.gov

The reaction conditions for amination can vary. In some cases, secondary amines can react directly with the sulfonyl fluoride center. nih.gov However, the process is often facilitated by the addition of a base or a Lewis acid catalyst to enhance the nucleophilicity of the amine and activate the sulfonyl fluoride. nih.gov Analysis of the reaction course indicates that deprotonation of the nitrogen-nucleophile can be crucial for favoring the SuFEx pathway over other potential side reactions. researchgate.net

Base-Catalyzed SuFEx Transformations

The remarkable stability of the S-F bond in sulfonyl fluorides necessitates the use of catalysts to activate it for nucleophilic attack under mild conditions. nih.govnih.gov Organic bases are commonly employed catalysts in SuFEx reactions. Bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP), and 1,4-diazabicyclo[2.2.2]octane (DABCO) have proven effective. nih.govnih.gov

The role of the base is multifaceted; it can activate the S-F bond, deprotonate the incoming nucleophile, or act as a shuttle for the fluoride ion. nih.govrsc.org The choice of base and its catalytic loading can be tuned depending on the reactivity of the specific sulfonyl fluoride and nucleophile pair. For instance, the hindered guanidine (B92328) base BTMG has been shown to be a particularly effective catalyst for sluggish SuFEx reactions, including those involving aliphatic alcohols. nih.gov In addition to organic bases, Lewis acids like calcium bis(trifluoromethanesulfonyl)imide (Ca(NTf₂)₂) have also been developed to promote SuFEx reactions, particularly for the synthesis of sulfamides and sulfamates. nih.govnih.gov

Radical-Mediated Transformations Involving this compound

Beyond its utility in SuFEx chemistry, the sulfonyl fluoride moiety can participate in radical-mediated reactions. The generation of a neopentylsulfonyl radical from this compound would open avenues for various carbon-sulfur and carbon-carbon bond-forming reactions. These transformations often proceed under mild conditions and exhibit broad functional group tolerance. nih.govrsc.org

Coupling Reactions with Unsaturated Hydrocarbons

The addition of sulfonyl radicals to unsaturated systems like alkenes and alkynes is a well-established method for constructing functionalized organosulfur compounds. nih.gov A neopentylsulfonyl radical, once generated, could add across a carbon-carbon multiple bond to form a vinyl or alkyl radical intermediate. This intermediate can then be trapped by another radical species or undergo further transformations. nih.govrsc.org

Recent advancements have focused on photoredox catalysis to generate sulfonyl radicals and effect their coupling with unsaturated hydrocarbons. rsc.org For example, methods for the vicinal fluorosulfonyl-borylation and 1,2-difunctionalization of unactivated alkenes have been developed, showcasing the synthetic potential of these radical pathways. rsc.orgnih.gov These reactions provide access to complex molecules containing the sulfonyl fluoride group, which can be further diversified using SuFEx click chemistry. nih.gov

Table 2: Examples of Radical-Mediated Reactions with Unsaturated Hydrocarbons

| Radical Precursor | Unsaturated Substrate | Reaction Type | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| FSO2Cl | Alkenes | Radical Fluorosulfonylation | Alkenyl Sulfonyl Fluorides | Photoredox catalysis | thieme-connect.de |

| FABI Salts | Alkenes/Alkynes | Hydro-fluorosulfonylation | Aliphatic/Alkenyl SFs | Redox-active radical precursor | nih.govresearchgate.net |

| Alkynyl SFs | Alkenes | 1,2-Difunctionalization | β-Alkynyl-fluorosulfonylalkanes | Transition-metal-free | nih.gov |

Formation of Vinyl Sulfones

Vinyl sulfones are valuable synthetic intermediates, often acting as Michael acceptors and dienophiles in various organic transformations. nih.gov The synthesis of vinyl sulfones can be achieved through radical-mediated pathways. One plausible route involves the addition of a sulfonyl radical to an alkyne, followed by a subsequent step to form the vinyl sulfone structure. nih.gov

Alternatively, radical processes can lead to the formation of vinyl sulfones from alkene precursors. For instance, a radical-mediated sulfonylation relay of alkyl alkynes or alkenes can produce vinyl sulfones with high stereoselectivity. researchgate.net These methods often utilize photocatalysis or other radical initiation techniques under metal-free conditions, providing a versatile entry to this important class of compounds. nih.govresearchgate.net While specific protocols starting from this compound are not detailed, the general principles of sulfonyl radical addition to unsaturated systems suggest its potential as a precursor in such transformations. nih.govnih.gov

Compound Index

Other Reactivity Pathways

The reactivity of this compound, also known as neopentylsulfonyl fluoride, extends beyond simple nucleophilic substitution at the sulfur atom. The unique electronic properties conferred by the sulfonyl fluoride group, combined with the sterically demanding neopentyl moiety, allow this compound and its structural class (alkyl sulfonyl fluorides) to participate in a variety of advanced chemical transformations. These include novel cyclopropanation reactions, classical sulfonylation of specific nucleophiles, and modern carbon-sulfur bond-forming strategies.

Cyclopropanation Reactions of Unactivated Olefins with Alkyl Sulfonyl Fluorides

A significant recent development in the chemistry of alkyl sulfonyl fluorides is their application as ambiphilic reagents in the palladium(II)-catalyzed stereoselective cyclopropanation of unactivated olefins. chemrxiv.orgchemrxiv.org This transformation provides access to synthetically challenging cis-substituted cyclopropanes. chemrxiv.org In this process, the alkyl sulfonyl fluoride serves a dual role: the sulfonyl fluoride group acts as an acidifying agent for the α-protons and as an internal oxidant, which are crucial for the successive steps of the catalytic cycle. chemrxiv.org

The reaction mechanism is proposed to involve an SN2-type oxidative addition of the C–SO₂F bond as the turnover-limiting and diastereoselectivity-determining step. chemrxiv.orgchemrxiv.org The catalytic cycle involves carbopalladation followed by oxidative addition. chemrxiv.org This methodology demonstrates broad compatibility with a range of alkyl sulfonyl fluorides, including those bearing functional groups like nitriles (–CN) and esters (–CO₂R). chemrxiv.org

Notably, the sulfonyl fluoride leaving group is critical for the success of the reaction. Control experiments have shown that analogous sulfonyl chlorides, phenyl sulfones, or methyl sulfones result in no or only trace amounts of the cyclopropane (B1198618) product, highlighting the unique reactivity of the sulfonyl fluoride moiety in this catalytic system. chemrxiv.org The reaction is generally effective for producing 1,2,3-trisubstituted cyclopropanes from internal alkenes with good to moderate yields and predictable diastereoselectivity. chemrxiv.orgchemrxiv.org

| Alkyl Sulfonyl Fluoride Substrate | Olefin Substrate | Catalyst System | Product Type | Yield | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|---|

| General R-CH₂-SO₂F | Unactivated Olefin | Palladium(II) | cis-Substituted Cyclopropane | Good to Moderate | Predictable |

| Alkyl Sulfonyl Fluoride with -CN group | Internal Olefin | Palladium(II) | 1,2,3-Trisubstituted Cyclopropane | - | - |

| Alkyl Sulfonyl Fluoride with -CO₂R group | Internal Olefin | Palladium(II) | 1,2,3-Trisubstituted Cyclopropane | - | - |

Sulfonylation Reactions with Specific Substrates (e.g., Anilines)

Sulfonyl fluorides are well-established as robust electrophiles for reacting with nucleophiles, a field significantly advanced by the advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. nih.gov This reactivity allows for the formation of sulfonamides through reaction with amines. In the case of this compound, it can react with anilines to form the corresponding N-aryl neopentylsulfonamides.

While specific kinetic data for neopentylsulfonyl fluoride is not detailed in the provided context, the general reaction of sulfonyl fluorides with anilines is a cornerstone of SuFEx. These reactions typically proceed under mild conditions and show a high degree of functional group tolerance. The stability of the S-F bond makes sulfonyl fluorides, including alkyl variants, more stable and selective compared to their sulfonyl chloride counterparts. nih.gov

A related transformation involves the reaction of sulfonimidoyl fluorides with anilines, activated by Ca(NTf₂)₂, to produce chiral sulfonimidamides, which are bioisosteres of sulfonamides. nih.govwur.nl This reaction proceeds via an SN2-type mechanism with inversion of configuration at the sulfur center. nih.govwur.nl Anilines with both electron-donating and mild-to-reasonable electron-withdrawing groups are suitable substrates, affording the products in good yields. nih.govwur.nl Although the substrate is a sulfonimidoyl fluoride, this reaction underscores the utility of the sulfur-fluoride moiety as a reactive handle for forming S-N bonds with aniline (B41778) derivatives.

| Sulfur(VI) Fluoride Substrate | Nucleophile | Activator/Conditions | Product | Key Features |

|---|---|---|---|---|

| This compound | Aniline | Base/SuFEx conditions | N-Phenyl-2,2-dimethylpropane-1-sulfonamide | Forms stable S-N bond |

| Chiral Sulfonimidoyl Fluoride | Substituted Anilines | Ca(NTf₂)₂, 80 °C | Chiral Sulfonimidamide | Enantiospecific, SN2-type mechanism nih.govwur.nl |

Carbon-Sulfur Bond Formation Reactions

The formation of carbon-sulfur (C-S) bonds using sulfonyl fluorides as the sulfur electrophile is a modern and powerful strategy for synthesizing sulfones. A general SuFEx method has been developed to couple aryl sulfonyl fluorides with a wide variety of alkyl carbon pronucleophiles to generate aryl alkyl sulfones. claremont.edu This methodology is significant as it provides access to a crucial class of compounds in medicinal chemistry. claremont.edu

This transformation is applicable to a diverse range of carbon nucleophiles, including those derived from esters, amides, nitriles, heteroarenes, and even other sulfones and sulfonamides, reacting under mild, room temperature conditions. claremont.edu While the primary examples involve aryl sulfonyl fluorides, the underlying principle of SuFEx reactivity is applicable to alkyl sulfonyl fluorides, allowing for the formation of dialkyl sulfones. The reaction obviates the need for pre-functionalized carbon electrophiles, a limitation of traditional methods. claremont.edu The robustness of this method has been demonstrated through its application in parallel medicinal chemistry for the high-throughput synthesis of sulfone libraries and in the late-stage functionalization of complex molecules. claremont.edu

| Sulfonyl Fluoride Type | Carbon Pronucleophile Type | Product Type | Reaction Conditions | Significance |

|---|---|---|---|---|

| Aryl Sulfonyl Fluoride | Esters, Amides, Nitriles | Aryl Alkyl Sulfone | Mild, Room Temperature | Broad scope, high functional group tolerance claremont.edu |

| Aryl Sulfonyl Fluoride | Heteroarenes | Aryl Alkyl Sulfone | Mild, Room Temperature | Useful for medicinal chemistry applications claremont.edu |

| Alkyl Sulfonyl Fluoride (e.g., Neopentyl) | Alkyl Pronucleophile | Dialkyl Sulfone | Analogous SuFEx conditions | Potential extension of the methodology |

Mechanistic Investigations of 2,2 Dimethylpropane 1 Sulfonyl Fluoride Reactions

Elucidation of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Mechanisms

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful click chemistry platform, characterized by the reliable and selective formation of covalent bonds from highly stable sulfonyl fluorides. nih.govresearchgate.netsigmaaldrich.com The S-F bond in compounds like 2,2-dimethylpropane-1-sulfonyl fluoride is exceptionally stable under many conditions but can be activated to undergo nucleophilic substitution. nih.gov

The activation of the otherwise inert S-F bond is a key step in SuFEx reactions. This is often achieved through the use of catalysts, particularly Lewis bases and other activating agents. For alkyl sulfonyl fluorides, which can be sensitive to strong bases due to potential deprotonation at the α-carbon, the choice of catalyst is crucial. nih.gov

Recent studies have highlighted a unified method for activating S(VI) fluorides for SuFEx reactions with amines using a combination of calcium triflimide (Ca(NTf₂)₂) and 1,4-diazabicyclo[2.2.2]octane (DABCO). nih.govchemrxiv.org This system is effective for a range of sulfonyl fluorides at room temperature. The proposed mechanism suggests that the Ca(NTf₂)₂ activates the sulfonyl fluoride, while DABCO acts as a Lewis base to activate the amine nucleophile. nih.govchemrxiv.org NMR and LCMS studies on model systems suggest the formation of an activated N-sulfonyl-DABCO salt intermediate, which then readily reacts with the amine. chemrxiv.org

The general mechanism for base-activated SuFEx can be described as follows:

Activation of the sulfonyl fluoride by a Lewis base or other catalyst.

Nucleophilic attack by the incoming nucleophile (e.g., an amine or a phenoxide) on the activated sulfur center.

Departure of the fluoride ion to form the final product.

Bifluoride salts (Q⁺[FHF]⁻) have also been shown to be superior catalysts for SuFEx reactions, especially in polymerization, as they can be used at very low loadings and are compatible with sensitive functional groups like those found in alkyl sulfonyl fluorides. nih.gov

Table 1: Catalyst Systems for SuFEx Reactions of Sulfonyl Fluorides

| Catalyst System | Nucleophile | Conditions | Proposed Role of Activator |

| Ca(NTf₂)₂ / DABCO | Amines | Room Temperature | Ca(NTf₂)₂ activates the S(VI) fluoride; DABCO activates the amine. nih.govchemrxiv.org |

| Bifluoride Salts (Q⁺[FHF]⁻) | Various | Mild | Broaden scope to sensitive substrates like alkyl sulfonyl fluorides. nih.gov |

| Organosuperbases (e.g., DBU) | Various | Often elevated temperatures | Direct activation of the sulfonyl fluoride. nih.gov |

A key thermodynamic driving force in many SuFEx reactions is the effective removal or "trapping" of the displaced fluoride ion. This prevents the reverse reaction and promotes product formation. Several strategies for fluoride trapping have been identified.

In protic systems, the fluoride ion can be trapped through the formation of the highly stable bifluoride anion ([FHF]⁻). The formation of this anion is thermodynamically favorable and can serve as a driving force for the reaction.

Mechanistic Pathways of Radical Reactions

Beyond ionic SuFEx reactions, this compound and related alkyl sulfonyl fluorides can participate in radical-mediated transformations. These reactions open up alternative avenues for the functionalization of this compound.

The generation of sulfonyl radicals (RSO₂•) from sulfonyl fluorides is a challenging process due to the high strength of the S-F bond. nih.gov However, recent advances in photoredox catalysis have provided methods to achieve this transformation under mild conditions. nih.govrsc.org The general strategy involves the activation of the sulfonyl fluoride to make it susceptible to single-electron transfer.

One proposed mechanism involves the cooperative activation of the sulfonyl fluoride by an organosuperbase and a photocatalyst. nih.gov The base activates the sulfonyl fluoride, making it more easily reduced by the excited state of the photocatalyst to generate a sulfonyl radical. This radical can then participate in various propagation steps, such as addition to alkenes. nih.gov

For example, the radical addition to an alkene would proceed as follows:

Initiation: Generation of the neopentylsulfonyl radical from this compound via photoredox catalysis.

Propagation:

Addition of the neopentylsulfonyl radical to the double bond of an alkene to form a carbon-centered radical intermediate.

This intermediate can then be trapped by another species or participate in further radical chain reactions.

Single-electron transfer (SET) is a fundamental process in the photoredox-catalyzed generation of radicals from sulfonyl fluorides. researchgate.net In a typical photoredox cycle, a photocatalyst absorbs light and is excited to a state where it can act as a potent single-electron donor or acceptor.

In the context of sulfonyl fluoride activation, the excited photocatalyst can transfer an electron to the sulfonyl fluoride (or a base-activated adduct), leading to the cleavage of the S-F bond and the formation of a sulfonyl radical and a fluoride anion. The feasibility of this process depends on the redox potentials of the photocatalyst and the sulfonyl fluoride. While the direct reduction of sulfonyl fluorides is difficult, activation by a base can lower the reduction potential, making the SET process more favorable. nih.gov

Catalytic Cycle Analysis in Transition-Metal and Photoredox Catalysis

This compound can also be involved in transition-metal-catalyzed and photoredox-catalyzed reactions that proceed through distinct catalytic cycles.

A notable example is the palladium(II)-catalyzed cyclopropanation of unactivated alkenes using alkyl sulfonyl fluorides. chemrxiv.org In this reaction, the alkyl sulfonyl fluoride acts as an ambiphile, with the sulfonyl fluoride group serving as both an acidifying group and an internal oxidant.

The proposed catalytic cycle for this transformation is as follows:

Deprotonation: A base deprotonates the α-carbon of the alkyl sulfonyl fluoride to form a stabilized carbanion.

Carbopalladation: The carbanion undergoes carbopalladation with an alkene coordinated to the Pd(II) center.

Oxidative Addition: An intramolecular Sₙ2-type oxidative addition of the C-SO₂F bond to the palladium center occurs, which is the turnover-limiting and diastereoselectivity-determining step.

Reductive Elimination: The resulting Pd(IV) intermediate undergoes reductive elimination to form the cyclopropane (B1198618) product and regenerate the Pd(II) catalyst.

Table 2: Proposed Catalytic Cycle for Palladium-Catalyzed Cyclopropanation

| Step | Description | Intermediate |

| 1 | Base-mediated deprotonation of the alkyl sulfonyl fluoride. | Stabilized carbanion |

| 2 | Carbopalladation of an alkene. | Palladacyclobutane intermediate |

| 3 | Intramolecular oxidative addition of the C-SO₂F bond. | Pd(IV) intermediate |

| 4 | Reductive elimination to form the product and regenerate the catalyst. | Pd(II) catalyst |

In the realm of photoredox catalysis, a general catalytic cycle for the radical fluorosulfonylation of olefins has been proposed. d-nb.info This cycle typically involves:

Excitation of the photocatalyst by visible light.

Single-electron transfer from the excited photocatalyst to a suitable fluorosulfonyl radical precursor (or an activated sulfonyl fluoride) to generate a sulfonyl radical.

Addition of the sulfonyl radical to an olefin to generate a carbon-centered radical.

This radical can then be trapped or undergo further reactions to form the final product, while the photocatalyst is regenerated in a subsequent redox event.

Kinetic Studies and Reaction Progress Analysis

Kinetic studies and reaction progress analysis of this compound have been instrumental in elucidating the mechanisms of its reactions, particularly in the context of palladium-catalyzed cyclopropanation of unactivated alkenes. chemrxiv.org These investigations provide detailed insights into the factors governing reaction rates and product formation.

Detailed mechanistic insights have been derived from reaction progress kinetic analysis (RPKA). chemrxiv.org In the palladium(II)-catalyzed cyclopropanation of olefins, the ambiphilic reactivity of alkyl sulfonyl fluorides like this compound is leveraged. chemrxiv.org The sulfonyl fluoride group acts as both an acidifying agent and an internal oxidant, facilitating the key steps of carbopalladation and oxidative addition within the catalytic cycle. chemrxiv.org

The following tables present a summary of the research findings from these kinetic studies.

| Solvent | Conditions | Observed Stability |

|---|---|---|

| Anhydrous DMSO | Inert atmosphere | Complete decomposition after 2 hours |

| Anhydrous DMF | Inert atmosphere | Relatively stable |

| Anhydrous DMA | Inert atmosphere | No decomposition |

| DMA with air | Air atmosphere | Moderate decomposition |

| Wet DMA | - | Complete decomposition |

| Kinetic Parameter/Observation | Finding | Implication for Reaction Mechanism |

|---|---|---|

| Turnover-Limiting Step | SN2-type C–SO2F oxidative addition | The rate of this step dictates the overall reaction rate. |

| Diastereoselectivity-Determining Step | SN2-type C–SO2F oxidative addition | The stereochemical outcome of the reaction is determined during this step. |

| Role of Sulfonyl Fluoride Group | Acts as an acidifying group and internal oxidant | Enables the successive carbopalladation and oxidative addition steps. |

Theoretical and Computational Studies on 2,2 Dimethylpropane 1 Sulfonyl Fluoride

Electronic Structure and Bonding Analysis of the Sulfonyl Fluoride (B91410) Moiety

A foundational analysis of 2,2-Dimethylpropane-1-sulfonyl fluoride would involve a thorough investigation of its electronic structure and the nature of the bonding within the sulfonyl fluoride group. Quantum chemical calculations, such as those employing Natural Bond Orbital (NBO) analysis, would be instrumental. researchgate.net Such studies could elucidate the degree of polarization in the S=O and S-F bonds, the hybridization of the sulfur atom, and the extent of any hyperconjugative interactions. researchgate.net

Table 1: Hypothetical Calculated Bond Lengths and Angles for this compound

| Parameter | Hypothetical Value |

| S=O Bond Length | Data not available |

| S-F Bond Length | Data not available |

| S-C Bond Length | Data not available |

| O=S=O Bond Angle | Data not available |

| O=S-F Bond Angle | Data not available |

| O=S-C Bond Angle | Data not available |

| F-S-C Bond Angle | Data not available |

Note: This table is for illustrative purposes only. The values are hypothetical and await experimental or computational determination.

Density Functional Theory (DFT) Calculations for Reaction Pathways

Density Functional Theory (DFT) has become a powerful tool for mapping the reaction pathways of chemical transformations. chemrxiv.orgchemrxiv.org For this compound, DFT calculations could be employed to investigate various potential reactions, such as nucleophilic substitution at the sulfur atom or reactions involving the neopentyl group. These calculations would identify transition state structures, determine activation energies, and calculate reaction enthalpies, providing a detailed picture of the reaction mechanism. chemrxiv.orgnih.gov

Computational Insights into Reactivity and Selectivity

Computational methods can offer profound insights into the reactivity and selectivity of a molecule. For this compound, analysis of the frontier molecular orbitals (HOMO and LUMO) could predict its susceptibility to nucleophilic or electrophilic attack. Electrostatic potential maps would reveal the regions of the molecule that are electron-rich or electron-poor, guiding predictions about intermolecular interactions and reaction sites.

Table 2: Hypothetical Calculated Electronic Properties of this compound

| Property | Hypothetical Value |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

| Dipole Moment | Data not available |

Note: This table is for illustrative purposes only. The values are hypothetical and await computational determination.

Molecular Dynamics Simulations (if applicable to specific reaction types)

For reactions occurring in a solvent, Molecular Dynamics (MD) simulations could provide a dynamic picture of the behavior of this compound. MD simulations can model the explicit interactions between the solute and solvent molecules, offering insights into solvation effects on reaction rates and mechanisms. This approach would be particularly valuable for understanding reactions in complex biological or chemical systems.

Advanced Applications in Organic Synthesis and Chemical Biology Research

2,2-Dimethylpropane-1-sulfonyl Fluoride (B91410) as a Building Block for Complex Molecular Architectures

The sulfonyl fluoride group is exceptionally stable, resisting hydrolysis, reduction, and thermolysis more effectively than other sulfonyl halides. sigmaaldrich.comsigmaaldrich.com This stability allows the 2,2-dimethylpropane-1-sulfonyl fluoride moiety to be carried through multi-step syntheses, serving as a robust functional handle. Its utility as a building block stems from the predictable and high-yielding reactions of the sulfonyl fluoride group, primarily through Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. sigmaaldrich.com

In the synthesis of complex molecules, the neopentylsulfonyl group can be introduced and later functionalized to form sulfonamides, sulfonate esters, or other sulfur(VI)-containing linkages. researchgate.netresearchgate.net The steric bulk of the neopentyl group can influence the conformational properties of the resulting molecule and may offer steric protection to adjacent functional groups. While aryl sulfonyl fluorides have been more extensively studied, the principles apply to aliphatic variants like this compound, which offer access to sp³-rich scaffolds. nih.gov The synthesis of alkyl sulfonyl fluorides from readily available starting materials like sulfonic acids has become more facile, further enhancing their accessibility as building blocks. nih.govrsc.org

Below is a table summarizing the types of linkages that can be formed from a sulfonyl fluoride building block and the corresponding nucleophiles.

| Linkage Formed | Nucleophile | Product Class |

| Sulfonamide | Primary or Secondary Amine | R-SO₂-NR'R'' |

| Sulfonate Ester | Phenol (B47542) or Alcohol | R-SO₂-OR' |

| Sulfone | Organometallic Reagent (e.g., Grignard) | R-SO₂-R' |

This table illustrates the general reactivity of the sulfonyl fluoride moiety, applicable to this compound, in forming key structural motifs in complex molecules.

Role in Ligation Chemistry and Bioconjugation Techniques

Ligation chemistry, particularly "click chemistry," seeks to create reliable and specific molecular connections under mild, often biological, conditions. SuFEx has emerged as a powerful click reaction, and sulfonyl fluorides are key players in this arena. sigmaaldrich.comnih.gov They react efficiently with a variety of nucleophiles, making them ideal for conjugating different molecular entities. nih.gov

In bioconjugation, the sulfonyl fluoride group can covalently bind to the nucleophilic residues of amino acids in proteins, such as lysine, serine, threonine, and tyrosine. enamine.net This property makes sulfonyl fluorides valuable as chemical probes and covalent protein inhibitors. enamine.net Aliphatic sulfonyl fluorides are noted for their moderate reactivity, which allows them to tolerate aqueous buffers while still reacting when bound to a biological target. enamine.net The neopentyl group of this compound can provide a non-polar interaction that may influence binding affinity and selectivity for specific protein pockets.

While Michael acceptors like styryl sulfonyl fluorides have been highlighted for cysteine-specific bioconjugation, the broader reactivity of sulfonyl fluorides with other nucleophilic residues expands their utility. chemrxiv.org The development of SuFEx for multivalent systems, such as modifying bovine serum albumin (BSA), showcases the potential for creating complex bioconjugates. nih.gov

Utility in Polymer Science and Materials Synthesis

The sulfonyl fluoride moiety is a valuable functional group in the synthesis of advanced polymers and materials due to its stability and reactivity. nih.gov Fluorinated polymers, in general, exhibit desirable properties such as thermal stability, chemical resistance, and low surface energy. pageplace.deresearchgate.net

Monomers containing a sulfonyl fluoride group can be incorporated into polymer chains through various polymerization techniques. The sulfonyl fluoride groups on the resulting polymer can then serve as reactive sites for post-polymerization modification. This approach allows for the synthesis of functional materials where the surface properties can be tailored by reacting the sulfonyl fluoride groups with different nucleophiles. For instance, fluorinated polymer films have been created by polymerizing monomers containing sulfonyl fluoride groups, resulting in surfaces highly enriched with this moiety. pdx.edu This surface functionalization can be used to control properties like hydrophobicity and adhesion.

Ionic liquids containing the sulfonyl fluoride moiety have also been synthesized, integrating the unique reactivity of the SO₂F group with the properties of ionic liquids for potential applications in materials design. nih.gov

Application in Radiochemistry and Isotopic Labeling (e.g., ¹⁸F)

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on radiotracers labeled with positron-emitting isotopes, with Fluorine-18 (¹⁸F) being the most common. researchgate.net The development of efficient methods for incorporating ¹⁸F into molecules is a critical area of research.

Sulfonyl fluorides are promising candidates for ¹⁸F labeling. The synthesis of [¹⁸F]sulfonyl fluorides can be achieved by reacting a corresponding sulfonyl chloride with [¹⁸F]fluoride. nih.gov This isotopic exchange reaction provides a direct route to introduce ¹⁸F into a molecule. The resulting [¹⁸F]sulfonyl fluoride can then be used as a prosthetic group to label biomolecules or as a source of reactive [¹⁸F]fluoride for subsequent reactions. nih.govosti.gov

While the development of [¹⁸F]arenesulfonyl fluorides has seen significant progress, the principles are applicable to aliphatic systems. researchgate.net The ability to perform ¹⁸F labeling in aqueous conditions at room temperature is a significant advantage, particularly for sensitive biological molecules. nih.gov Although specific examples detailing the radiosynthesis of [¹⁸F]this compound are not prevalent, the established methodologies for other sulfonyl fluorides provide a clear pathway for its potential use in PET radiotracer development.

| Isotope | Application | Labeling Precursor | Key Advantage |

| ¹⁸F | Positron Emission Tomography (PET) | Sulfonyl Chloride | Can be performed under mild, aqueous conditions |

This table summarizes the key aspects of using sulfonyl fluorides for ¹⁸F radiolabeling.

Late-Stage Functionalization Strategies Utilizing Alkyl Sulfonyl Fluorides

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and development that involves modifying a complex molecule, such as a drug candidate, in the final steps of its synthesis. mpg.dechimia.chmpg.de This approach allows for the rapid generation of analogs for structure-activity relationship (SAR) studies without the need for de novo synthesis.

The SuFEx reaction is well-suited for LSF. nih.gov A molecule containing a nucleophilic group, such as a phenol or an amine, can be readily converted to the corresponding fluorosulfate (B1228806) or sulfamoyl fluoride. Conversely, a molecule can be functionalized with a sulfonyl fluoride group, which then acts as a versatile handle for introducing new functionalities by reacting it with various nucleophiles. researchgate.net

Alkyl sulfonyl fluorides, including this compound, offer a means to introduce sterically demanding, sp³-rich fragments into complex molecules during LSF. The stability of the sulfonyl fluoride group ensures its compatibility with a wide range of functional groups present in drug-like molecules. enamine.net This allows for the selective modification of a target molecule, providing access to novel chemical space and potentially improving its pharmacological properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.